N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide
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Overview
Description
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl linkage, and a tetramethylbenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the oxoethyl and tetramethylbenzenesulfonamide moieties. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Coupling reactions: to attach the oxoethyl and tetramethylbenzenesulfonamide moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit equilibrative nucleoside transporters by binding to their active sites, thereby affecting nucleotide synthesis and adenosine regulation . Molecular docking studies have provided insights into its binding interactions and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and fluorophenyl-substituted molecules, such as:
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) .
- N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide .
Uniqueness
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit certain biological targets, such as equilibrative nucleoside transporters, highlights its potential for therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c1-16-13-17(2)22(18(3)14-16)30(28,29)24(4)15-21(27)26-11-9-25(10-12-26)20-7-5-19(23)6-8-20/h5-8,13-14H,9-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDYTAJHHCBIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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